An In-depth Technical Guide to 2-Thiopheneacetonitrile: Properties, Synthesis, and Applications in Drug Development
An In-depth Technical Guide to 2-Thiopheneacetonitrile: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Thiopheneacetonitrile (CAS Number: 20893-30-5), a key heterocyclic building block in organic synthesis and pharmaceutical development. This document details its physicochemical properties, provides in-depth experimental protocols for its synthesis, and explores its application as a crucial intermediate in the synthesis of bioactive molecules, with a particular focus on the antibiotic cephalothin.
Core Properties of 2-Thiopheneacetonitrile
2-Thiopheneacetonitrile, also known as 2-thienylacetonitrile, is a versatile chemical intermediate valued for the reactivity of both its nitrile group and its thiophene ring.[1] Its physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 20893-30-5 | [2][3][4] |
| Molecular Formula | C₆H₅NS | [2][3][4] |
| Molecular Weight | 123.18 g/mol | [2][3][4] |
| Appearance | Liquid | [2][5] |
| Density | 1.157 g/mL at 25 °C | [2] |
| Boiling Point | 115-120 °C at 22 mmHg | [2] |
| Melting Point | Not available | |
| Refractive Index | n20/D 1.542 | [2] |
| Flash Point | 102 °C (closed cup) | [2] |
Synthesis of 2-Thiopheneacetonitrile: A Detailed Experimental Protocol
A common and effective method for the synthesis of 2-Thiopheneacetonitrile involves a two-step process commencing with the chloromethylation of thiophene, followed by cyanation.[6][7]
Step 1: Synthesis of 2-Chloromethylthiophene
This initial step involves the reaction of thiophene with formaldehyde and hydrochloric acid to yield 2-chloromethylthiophene.
Materials:
-
Thiophene
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid
-
Phosphorus Trichloride
-
Dichloromethane (DCM)
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, combine thiophene, paraformaldehyde, and concentrated hydrochloric acid.
-
Maintain the reaction at a low temperature (e.g., 0-5 °C) with constant stirring.
-
Slowly add phosphorus trichloride dropwise to the reaction mixture. This serves to increase the concentration of the acid.
-
After the addition is complete, allow the reaction to proceed for a specified time until completion, which can be monitored by techniques such as thin-layer chromatography (TLC).
-
Upon completion, extract the 2-chloromethylthiophene from the reaction mixture using dichloromethane.
Step 2: Synthesis of 2-Thiopheneacetonitrile
The crude 2-chloromethylthiophene from the previous step is then reacted with a cyanide salt to produce the final product.
Materials:
-
2-Chloromethylthiophene (from Step 1)
-
Sodium Cyanide
-
Acetone
-
Water
Procedure:
-
Prepare a solution of sodium cyanide in a mixed solvent of water and acetone.
-
Heat the cyanide solution to a temperature of 60-65 °C.
-
Slowly add the crude 2-chloromethylthiophene to the heated cyanide solution dropwise.
-
Maintain the reaction at this temperature with stirring for approximately 3 hours to ensure the reaction goes to completion.
-
After the reaction is complete, the 2-Thiopheneacetonitrile can be isolated through filtration and extraction with a suitable organic solvent like dichloromethane.
-
The final product can be purified by distillation under reduced pressure.
Below is a diagram illustrating the synthetic workflow for 2-Thiopheneacetonitrile.
Caption: Synthetic workflow for 2-Thiopheneacetonitrile.
Application in Drug Development: The Synthesis of Cephalothin
2-Thiopheneacetonitrile is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably the first-generation cephalosporin antibiotic, cephalothin.[2] The synthetic pathway from 2-Thiopheneacetonitrile to cephalothin involves the hydrolysis of the nitrile to 2-thiopheneacetic acid, which is then coupled with the β-lactam core, 7-aminocephalosporanic acid (7-ACA).[8]
Step 1: Hydrolysis of 2-Thiopheneacetonitrile to 2-Thiopheneacetic Acid
The nitrile group of 2-Thiopheneacetonitrile can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid.
Materials:
-
2-Thiopheneacetonitrile
-
Sodium Hydroxide (or other suitable base)
-
Water
-
Hydrochloric Acid (for acidification)
Procedure:
-
In a reaction vessel, dissolve 2-Thiopheneacetonitrile in an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux to facilitate the hydrolysis of the nitrile to the sodium salt of the carboxylic acid.
-
Monitor the reaction for completion.
-
After cooling, carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 1.5-2.0.
-
The 2-thiopheneacetic acid will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water, and dry.
Step 2: Synthesis of Cephalothin via Amide Coupling
The final step involves the coupling of 2-thiopheneacetic acid with 7-aminocephalosporanic acid (7-ACA).
Materials:
-
2-Thiopheneacetic Acid (from Step 1)
-
7-Aminocephalosporanic Acid (7-ACA)
-
A suitable coupling agent (e.g., dicyclohexylcarbodiimide - DCC) or conversion to an acid chloride.
-
An appropriate solvent (e.g., dichloromethane, acetone)
Procedure (via Acid Chloride):
-
Activation of 2-Thiopheneacetic Acid: Convert 2-thiopheneacetic acid to its more reactive acid chloride derivative by reacting it with a chlorinating agent like thionyl chloride. This reaction is typically performed in an inert solvent.
-
Coupling Reaction: In a separate vessel, dissolve 7-ACA in a suitable solvent system, often maintaining a specific pH with the addition of a base.
-
Slowly add the 2-thiopheneacetyl chloride to the 7-ACA solution at a controlled low temperature.
-
Allow the reaction to proceed until the amide bond formation is complete.
-
Isolation and Purification: Acidify the reaction mixture to precipitate the crude cephalothin. The product is then collected by filtration, washed, and can be further purified by recrystallization.
The following diagram illustrates the synthetic pathway from 2-Thiopheneacetonitrile to Cephalothin.
Caption: Synthetic pathway from 2-Thiopheneacetonitrile to Cephalothin.
Biological Significance and Mechanism of Action of Cephalothin
The thiophene moiety, introduced via 2-Thiopheneacetonitrile, is a crucial component of the cephalothin molecule, contributing to its antibacterial activity. Cephalosporins, including cephalothin, are a class of β-lactam antibiotics that exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall.
The mechanism of action involves the acylation of the active site of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the synthesis and remodeling of peptidoglycan, a critical component of the bacterial cell wall. This inhibition leads to a weakened cell wall and ultimately results in cell lysis and bacterial death.
The diagram below outlines the mechanism of action of cephalothin.
Caption: Mechanism of action of Cephalothin.
Broader Applications and Future Outlook
While the synthesis of cephalothin is a prime example, the thiophene nucleus is a privileged scaffold in medicinal chemistry, found in a wide array of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][5][9][10] 2-Thiopheneacetonitrile, as a readily available and reactive precursor to the 2-thiopheneacetic acid moiety and other derivatives, continues to be a valuable tool for researchers in the exploration and development of new chemical entities with therapeutic potential. Its utility extends beyond pharmaceuticals into materials science, for instance, in the synthesis of gold-polythiophene core-shell nanospheres.[4] The versatility of 2-Thiopheneacetonitrile ensures its continued importance in both academic research and industrial applications.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. benchchem.com [benchchem.com]
- 3. Cephalothin synthesis - chemicalbook [chemicalbook.com]
- 4. nepjol.info [nepjol.info]
- 5. SYNTHESIS METHOD FOR PRODUCING TIOTROPIUM BROMIDE - Patent 2552912 [data.epo.org]
- 6. Synthetic method for 2-thiopheneacetic acid (2015) | Su Yunqing | 2 Citations [scispace.com]
- 7. CN104327040A - Synthetic method for 2-thiopheneacetic acid - Google Patents [patents.google.com]
- 8. CN111205266A - Synthetic method of 2-thiopheneacetic acid - Google Patents [patents.google.com]
- 9. US8957209B2 - Methods for the synthesis of tiotropium bromide - Google Patents [patents.google.com]
- 10. medchemexpress.com [medchemexpress.com]
